molecular formula C25H35ClN6O2S B12847883 4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile

4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B12847883
M. Wt: 519.1 g/mol
InChI Key: PGVNLOUNSPQGJP-VIQWUECVSA-N
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Description

“4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyridine, thiazole, and tetrahydropyran rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazole and pyridine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, chlorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

“4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic molecules with pyridine, thiazole, or tetrahydropyran rings. Examples include:

    Pyridine derivatives: Such as nicotinamide and pyridoxine.

    Thiazole derivatives: Such as thiamine and benzothiazole.

    Tetrahydropyran derivatives: Such as tetrahydropyranyl ethers.

Uniqueness

What sets “4-(((4-(5-Chloro-2-(((1S,4r)-4-(((S)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile” apart is its unique combination of these ring structures, which may confer specific properties and reactivity that are not found in simpler compounds.

Properties

Molecular Formula

C25H35ClN6O2S

Molecular Weight

519.1 g/mol

IUPAC Name

4-[[[4-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile

InChI

InChI=1S/C25H35ClN6O2S/c1-17(13-33-2)30-18-3-5-19(6-4-18)31-23-11-20(21(26)12-28-23)22-14-35-24(32-22)29-16-25(15-27)7-9-34-10-8-25/h11-12,14,17-19,30H,3-10,13,16H2,1-2H3,(H,28,31)(H,29,32)/t17-,18?,19?/m0/s1

InChI Key

PGVNLOUNSPQGJP-VIQWUECVSA-N

Isomeric SMILES

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl

Canonical SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl

Origin of Product

United States

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